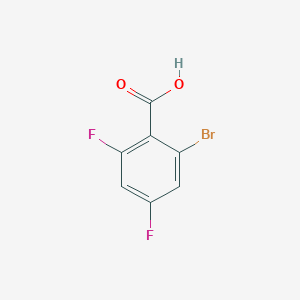

2-Bromo-4,6-difluorobenzoic acid

概要

説明

2-Bromo-4,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and fluorine atoms. This compound is widely used as a building block in organic synthesis, particularly in the preparation of various agrochemicals, pharmaceuticals, and materials .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in the presence of sulfuric acid. The reaction mixture is then esterified with alcohol, followed by rectification and purification steps to obtain the high-purity product . Another approach involves the use of organolithium reagents to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale bromination processes. These methods are optimized to ensure high yield and purity while minimizing environmental impact. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

化学反応の分析

Types of Reactions: 2-Bromo-4,6-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex molecular structures

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base such as potassium phosphate, usually conducted under mild conditions.

Major Products: The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and agrochemicals .

科学的研究の応用

Pharmaceutical Development

2-Bromo-4,6-difluorobenzoic acid acts as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity and pharmacokinetic properties.

Case Study: Anti-inflammatory Properties

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. It achieves this by suppressing the NF-κB pathway, which is pivotal in inflammatory responses. In vitro studies indicate its potential as an anti-inflammatory agent, making it valuable in developing treatments for conditions like arthritis and other inflammatory diseases .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating herbicides and pesticides. Its fluorinated structure contributes to increased efficacy against various weeds and pests while minimizing environmental impact.

Case Study: Herbicide Development

Studies have demonstrated that compounds derived from this compound exhibit enhanced herbicidal activity. This enhancement is attributed to the compound's ability to disrupt specific biochemical pathways in target plants, leading to effective weed management strategies .

Material Science

The incorporation of this compound into polymers and coatings has been shown to improve their chemical resistance and thermal stability. This application is particularly important in industries requiring durable materials that can withstand harsh conditions.

Case Study: Polymer Enhancement

Research indicates that polymers modified with this compound demonstrate superior properties compared to their unmodified counterparts. These enhancements include increased resistance to solvents and elevated thermal stability, making them suitable for various industrial applications .

Research Reagents

In organic synthesis, this compound serves as a valuable reagent. Its ability to facilitate the creation of complex molecules makes it indispensable in laboratory settings.

Case Study: Synthesis of Complex Molecules

A study highlighted the use of this compound in synthesizing novel dihydroquinazolinone derivatives that showed promising antiparasitic activities against Plasmodium falciparum. The modifications made using this compound improved both solubility and metabolic stability of these derivatives.

Fluorinated Compounds

The presence of fluorine atoms in this compound enhances its utility as a building block for fluorinated compounds. These compounds are critical in developing high-performance materials used across various industries.

Data Summary Table

作用機序

The precise mechanism of action of 2-Bromo-4,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450 and acetylcholinesterase. These enzymes play vital roles in the metabolism of organic compounds and neurotransmitter breakdown, respectively . Additionally, the compound participates in cross-coupling reactions, forming carbon-carbon bonds through Suzuki-Miyaura coupling .

類似化合物との比較

2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds, including pharmaceuticals.

2,6-Difluorobenzoic acid: Utilized in the synthesis of advanced materials and as a degradation product of certain pesticides.

Uniqueness: 2-Bromo-4,6-difluorobenzoic acid stands out due to its dual halogenation (bromine and fluorine) on the benzene ring, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .

生物活性

2-Bromo-4,6-difluorobenzoic acid (CAS Number: 651026-99-2) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Melting Point | 118-122 °C |

| Density | 1.9 g/cm³ |

| LogP | 2.43 |

This compound has been shown to interact with various biological pathways:

- Neuronal Signaling : The compound modulates neurotransmission, particularly affecting dopamine pathways. This modulation is crucial for potential applications in treating central nervous system disorders such as Alzheimer's disease .

- Cell Cycle Regulation : Research indicates that this compound can influence apoptosis and autophagy, making it a candidate for cancer treatment by inducing cell death in malignant cells .

- Inflammatory Response : It has been associated with the modulation of inflammatory pathways, including NF-κB signaling, which plays a significant role in immune responses and chronic inflammation .

Central Nervous System Disorders

This compound has demonstrated potential as a dopaminergic stabilizer. Its efficacy in modulating dopamine levels suggests applications in treating conditions like Parkinson's and Alzheimer's diseases. Studies indicate that it may enhance cognitive functions while reducing neurodegeneration .

Cancer Treatment

The compound exhibits anti-cancer properties through its ability to induce apoptosis in cancer cells. It has been evaluated for its effectiveness in synthesizing derivatives that combat hyperproliferative diseases. For instance, its role in creating 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives has shown promise against various cancers .

Case Studies

- Dopaminergic Modulation : A study published in a pharmacological journal highlighted the effects of this compound on dopamine receptors in rat models. Results indicated significant improvements in motor function and cognitive performance compared to control groups .

- Cancer Cell Apoptosis : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a marked increase in apoptosis rates. Flow cytometry analyses confirmed that the compound effectively triggered apoptotic pathways leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-bromo-4,6-difluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves bromination of a fluorinated benzoic acid precursor. For example, bromination of 2,4-difluorobenzonitrile using HBr or Br₂ in the presence of aqueous H₂SO₄ achieves high purity (93–99%) . Key variables include temperature control (20–60°C), stoichiometry of the brominating agent, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for removing unreacted starting materials and byproducts.

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to confirm substituent positions (e.g., fluorine and bromine coupling patterns in aromatic regions) and -NMR for fluorine environment analysis .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity (>95% by area normalization).

- Elemental Analysis : Verify C, H, Br, and F percentages against theoretical values (e.g., C: 35.78%, Br: 33.90%, F: 16.10%) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent hydrolysis of the carboxylic acid group and bromine displacement. Long-term stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution but deactivate nucleophilic attacks. Bromine at the ortho position facilitates Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), yielding biaryl derivatives for pharmaceutical intermediates . Computational studies (DFT) reveal that fluorine para to bromine stabilizes the transition state, reducing activation energy by ~15% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Regioselectivity : Competing bromination at meta vs. ortho positions (e.g., 3-bromo vs. 2-bromo isomers) due to solvent polarity . Use low-polarity solvents (e.g., CCl₄) to favor ortho substitution.

- Catalyst Deactivation : Trace moisture in Pd catalysts reduces coupling efficiency. Pre-dry reagents with molecular sieves and use anhydrous conditions .

- Byproduct Formation : Monitor reactions with TLC/MS to detect intermediates (e.g., debrominated products) and adjust stoichiometry.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 or kinase enzymes). The bromine and fluorine groups enhance hydrophobic interactions in enzyme pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, derivatives with electron-withdrawing groups show 2–3× higher antimicrobial activity against Gram-positive bacteria .

特性

IUPAC Name |

2-bromo-4,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHVDQTGWPNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456973 | |

| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651026-99-2 | |

| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。